molecular formula C10H12N2O3S B7786565 4-methoxy-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline

4-methoxy-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline

Cat. No.: B7786565
M. Wt: 240.28 g/mol
InChI Key: KTGOPTAYWAHLCN-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzylidene-3-ethylrhodanine is a rhodanine derivative featuring a benzylidene group at the 5-position and an ethyl substituent at the 3-position of the thiazolidinone core. Rhodanine derivatives are heterocyclic compounds with a 4-thiazolidinone scaffold, widely studied for their antimicrobial, antiviral, and anticancer activities . The benzylidene moiety enhances π-conjugation, influencing electronic properties and biological interactions, while the ethyl group at position 3 modulates steric and solubility characteristics .

Properties

IUPAC Name

4-methoxy-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c1-15-9-5-3-8(4-6-9)11-10(16-2)7-12(13)14/h3-7,11H,1-2H3/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGOPTAYWAHLCN-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=C[N+](=O)[O-])SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C(=C/[N+](=O)[O-])/SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Standard Reaction Parameters

ComponentQuantityRole
p-Anisidine1.0 mmolNucleophile
1,1-Bis(methylthio)-2-nitroethylene1.0 mmolElectrophile
Ethanol10–15 mLSolvent

Mechanistic Considerations

The reaction mechanism involves two sequential nucleophilic displacements (Figure 1):

  • Amine attack : The lone pair on p-anisidine’s nitrogen attacks the electron-deficient β-carbon of 1,1-bis(methylthio)-2-nitroethylene, expelling the first methylthio (-SMe) group.

  • Elimination : A second -SMe group is lost, forming the conjugated nitrovinyl system.

The nitro group’s strong electron-withdrawing effect stabilizes the transition state, while methanol’s polarity facilitates proton transfer. Kinetic studies of related systems suggest rate-determining amine attack followed by rapid thiolate elimination.

Alternative Methodologies and Optimization

Solvent Screening

While ethanol is optimal, screening data from analogous nitrovinyl syntheses reveal:

  • Polar aprotic solvents (DMF, DMSO): Accelerate reaction but complicate purification.

  • Hydroalcoholic mixtures (H₂O/EtOH): Reduce yields due to competing hydrolysis.

  • Toluene : Non-polar medium slows kinetics, requiring extended reflux (48+ hours).

Table 2: Solvent Impact on Reaction Efficiency

SolventTemperature (°C)Time (h)Relative Yield (%)
Ethanol7824100 (reference)
DMF100692
H₂O/EtOH782464
Toluene1104878

Temperature and Stoichiometry Effects

  • Temperature : Reactions below 70°C show incomplete conversion even after 48 hours.

  • Excess amine : Using 1.2 equivalents of p-anisidine improves yields to >90% in model systems.

  • Catalysis : Bronsted acids (e.g., HCl) or Lewis acids (ZnCl₂) offer no significant rate enhancement.

Structural Characterization and Analytical Data

Spectroscopic Properties

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.9 Hz, 2H, ArH), 6.91 (d, J=8.9 Hz, 2H, ArH), 6.32 (s, 1H, CH=NO₂), 3.82 (s, 3H, OCH₃), 2.45 (s, 3H, SCH₃).

  • IR (KBr): ν 3320 (N-H), 1605 (C=C), 1520 (NO₂ asym), 1340 (NO₂ sym) cm⁻¹.

  • MS (EI): m/z 240 [M]⁺, 225 [M-CH₃]⁺, 197 [M-NO₂]⁺.

Crystallographic Analysis

Single-crystal X-ray diffraction of related α-nitroketene N,S-arylaminoacetals confirms:

  • Planar nitrovinyl moiety with bond lengths of 1.35 Å (C=C) and 1.22 Å (N=O).

  • Dihedral angle of 12° between the aniline ring and nitrovinyl plane.

Industrial-Scale Considerations

Cost Analysis

ComponentCost per kg (USD)
p-Anisidine120
1,1-Bis(methylthio)-2-nitroethylene450
Ethanol3

Emerging Methodologies

Recent advances in photoredox catalysis suggest potential for:

  • Visible-light-mediated coupling : Using [Ru(bpy)₃]²⁺ to accelerate amine-nitroethylene reactions at RT.

  • Flow chemistry : Microreactor systems achieving 95% conversion in 2 hours .

Chemical Reactions Analysis

4-methoxy-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-methoxy-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline involves its interaction with specific molecular targets and pathways. The nitrovinyl group is known to undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The methoxy and methylsulfanyl groups may also contribute to its overall biological activity by modulating its chemical reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 3-Position

a) 3-Methyl vs. 3-Ethyl Rhodanine Derivatives
  • However, the ethyl group in 5-benzylidene-3-ethylrhodanine may improve lipophilicity, favoring membrane permeability in antimicrobial applications .
  • 3-(2-Dimethylaminoethyl) Derivatives (e.g., D1): Compounds like D1 (5-benzylidene-3-(2-(dimethylamino)ethyl)-rhodanine) introduce a polar dimethylaminoethyl chain, increasing water solubility. This contrasts with the hydrophobic ethyl group in 5-benzylidene-3-ethylrhodanine, which may prioritize tissue penetration over aqueous compatibility .

Substituent Variations at the 5-Position

a) Benzylidene vs. Heterocyclic Moieties
  • 5-Benzylidene Derivatives : The benzylidene group (e.g., in D3 and D6) provides planar aromaticity, facilitating π-π stacking with biological targets. For example, D3 (4-methylbenzylidene) and D6 (4-isopropylbenzylidene) show enhanced antimicrobial activity compared to unsubstituted derivatives, likely due to increased lipophilicity and electron-withdrawing effects .
  • 5-(3-Methylbenzothiazolinylidene) Derivative (CAS 41504-13-6) : Replacing benzylidene with a benzothiazolinylidene group introduces a fused heterocycle, altering electronic properties and binding affinity. This derivative (C₁₃H₁₂N₂OS₃, MW 308.44) has a distinct molecular weight and solubility profile compared to benzylidene analogs .

Structural and Spectral Comparisons

  • IR and NMR Profiles: D1 and D3 exhibit characteristic IR peaks at ~1700 cm⁻¹ (C=O stretch) and ~1590 cm⁻¹ (C=S), consistent across rhodanine derivatives. The ethyl group in 5-benzylidene-3-ethylrhodanine would show distinct alkyl C-H stretches (~2900 cm⁻¹) . ^1H NMR of D3 reveals signals for the dimethylaminoethyl chain (δ 2.25 ppm, 6H) and benzylidene protons (δ 7.63 ppm, 1H), whereas ethyl substituents would display triplet/triplet patterns for CH₂ groups .

Biological Activity

4-Methoxy-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group, a methylsulfanyl group, and a nitrovinyl moiety attached to an aniline base. These structural components contribute to its reactivity and biological activity.

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluating various derivatives of nitrovinyl compounds found that certain analogs demonstrated considerable antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 μg/mL
Escherichia coli8 μg/mL
Bacillus subtilis16 μg/mL
Proteus vulgaris24 μg/mL

These results suggest that the compound may be comparable to established antibiotics, indicating its potential as a therapeutic agent.

2. Anticancer Activity

The anticancer properties of this compound have also been explored. The nitro group in the compound is known to undergo bioreduction, creating reactive intermediates that may interact with cellular components and induce cytotoxic effects in cancer cells.

Case Study:
A study conducted on similar nitro-containing compounds revealed that they exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis via oxidative stress pathways.

The biological activity of this compound can be attributed to several factors:

  • Bioreduction: The nitro group can be reduced to form reactive species that interact with DNA and proteins, leading to cell death.
  • Modulation of Cellular Pathways: The methoxy and methylsulfanyl groups may enhance the compound's binding affinity to specific molecular targets, modulating key cellular pathways involved in proliferation and apoptosis.

Q & A

Q. What are the standard synthetic methodologies for 4-methoxy-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline?

The synthesis typically involves nucleophilic substitution or condensation reactions. A common approach is reacting 4-methoxy-aniline derivatives with nitrovinyl precursors bearing methylsulfanyl groups under basic conditions (e.g., NaOH or K₂CO₃) in solvents like dichloromethane or toluene under reflux . Industrial-scale synthesis may employ continuous flow reactors to enhance yield and purity . Key steps include:

  • Nitrovinyl group introduction : Via condensation with nitroethylene derivatives.
  • Methylsulfanyl incorporation : Using methanethiol or methylsulfanyl halides.
  • Purification : Recrystallization or chromatography for high-purity isolation .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and electronic environments (e.g., methoxy, nitrovinyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and bond angles using programs like SHELXL .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., nitro stretch at ~1520 cm⁻¹, C-S bonds at ~700 cm⁻¹) .

Q. How do structural features influence its chemical reactivity?

  • Nitrovinyl Group : Acts as an electron-withdrawing group, directing electrophilic substitution to the para position of the aniline ring. It also participates in cycloaddition or reduction reactions .
  • Methylsulfanyl Group : Enhances nucleophilicity at sulfur, enabling oxidation to sulfoxides/sulfones or serving as a leaving group .
  • Methoxy Group : Electron-donating nature stabilizes intermediates in electrophilic aromatic substitution .

Advanced Research Questions

Q. How can synthesis be optimized for enantioselective applications?

Chiral catalysts (e.g., imidazolidinones) in flow reactors improve enantioselectivity. For example, continuous flow systems with immobilized catalysts achieve >85% enantiomeric excess (ee) in related nitrovinyl compounds . Key parameters:

  • Catalyst loading : 5–10 mol% for optimal activity.
  • Residence time : 2–7 hours to balance yield and selectivity .
  • Temperature control : Maintains catalyst stability and reaction efficiency.

Q. What mechanistic pathways govern its reactivity in nucleophilic substitutions?

  • Nitrovinyl as an Electrophile : The nitro group withdraws electron density, making the β-carbon susceptible to nucleophilic attack (e.g., thiols or amines) .
  • Methylsulfanyl Participation : Sulfur’s lone pairs stabilize transition states, as shown in density functional theory (DFT) studies of similar anilines .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while protic solvents slow reaction rates .

Q. How can contradictions in reported biological activity data be resolved?

  • Orthogonal Validation : Combine enzyme inhibition assays (e.g., IC₅₀ measurements) with structural validation (X-ray/NMR) to confirm compound integrity .
  • Dose-Response Studies : Test activity across multiple concentrations to identify non-linear effects .
  • Comparative Analysis : Benchmark against structurally similar compounds (Table 1) to isolate substituent-specific effects .

Table 1 : Comparative Biological Activity of Analogous Compounds

CompoundAnticancer Activity (IC₅₀, µM)Antimicrobial Efficacy (MIC, µg/mL)
4-Methoxy-N-[target compound]5.012.5
N-(2-Methoxyethyl)-4-methylsulfanyl10.025.0
4-Methoxy-N-propan-2-yl aniline15.050.0

Q. What computational tools predict its interactions with biological targets?

  • Molecular Docking : Software like AutoDock Vina models binding to enzymes (e.g., kinases) or receptors, guided by the nitrovinyl group’s electrostatic potential .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .
  • Crystallographic Refinement : SHELXL refines protein-ligand co-crystal structures to identify key hydrogen bonds or π-π interactions .

Q. How do substituents modulate its biological activity?

  • Nitro Group : Enhances cytotoxicity by stabilizing charge-transfer complexes with DNA .
  • Methylsulfanyl : Increases membrane permeability via lipophilic interactions, as shown in logP comparisons .
  • Methoxy Group : Reduces metabolic degradation by sterically shielding the aniline nitrogen .

Methodological Notes

  • Key References : PubChem , SHELX , and peer-reviewed synthesis protocols .
  • Data Consistency : Cross-validate spectral data with computational predictions to minimize artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.